molecular formula C7H5NO2 B062197 Furo[2,3-b]pyridin-6(7H)-one CAS No. 181526-31-8

Furo[2,3-b]pyridin-6(7H)-one

Cat. No.: B062197
CAS No.: 181526-31-8
M. Wt: 135.12 g/mol
InChI Key: CWQZFVGNTCAASR-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridin-6(7H)-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, such as a gold complex and a chiral phosphoric acid . This multicomponent and multicatalytic reaction facilitates the formation of the desired heterocyclic structure with high stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Furo[2,3-b]pyridin-6(7H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Industry: It is utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Furo[2,3-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it may act as a ligand that coordinates with metal centers, facilitating the transformation of substrates into products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,2-b]pyridin-6-ol: This compound has a similar fused ring system but differs in the position of the hydroxyl group.

    Furo[3,2-b]pyridin-7-amine: This compound features an amine group instead of a ketone.

    Furo[3,2-b]pyridine-6-carbaldehyde: This compound contains an aldehyde group in place of the ketone.

Uniqueness

Furo[2,3-b]pyridin-6(7H)-one is unique due to its specific ring fusion and functional group arrangement, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

7H-furo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-2-1-5-3-4-10-7(5)8-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQZFVGNTCAASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441965
Record name Furo[2,3-b]pyridin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181526-31-8
Record name Furo[2,3-b]pyridin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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